molecular formula C9H13NO2S B1323103 Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate CAS No. 577776-46-6

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate

Cat. No.: B1323103
CAS No.: 577776-46-6
M. Wt: 199.27 g/mol
InChI Key: KVBFDTCGTQSRNV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can interact with proteins involved in cellular signaling pathways, modulating their function and affecting cellular responses .

Cellular Effects

This compound has been observed to impact various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives, including this compound, have been reported to affect the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects . Moreover, this compound can modulate cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, inhibiting their activity and disrupting metabolic processes in microorganisms, thereby exhibiting antimicrobial effects . Additionally, this compound can interact with proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, can exhibit sustained antimicrobial and anticancer effects over extended periods . The degradation of the compound over time can reduce its efficacy, highlighting the importance of stability in its biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as antimicrobial and anticancer properties . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and organ damage . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, thiazole derivatives, including this compound, have been shown to inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects . Additionally, this compound can modulate metabolic pathways in cancer cells, contributing to its anticancer properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, this compound may be transported into cells via specific transporters, allowing it to reach its target sites and exert its effects . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular metabolism . The subcellular localization of this compound can determine its biochemical effects and therapeutic potential .

Preparation Methods

The synthesis of ethyl (2-ethyl-1,3-thiazol-4-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-ethylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.

Comparison with Similar Compounds

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:

This compound is unique due to its specific structural features and diverse range of applications in various fields.

Properties

IUPAC Name

ethyl 2-(2-ethyl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-8-10-7(6-13-8)5-9(11)12-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBFDTCGTQSRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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